1-Methylpyrrolidin-2-ol

Description

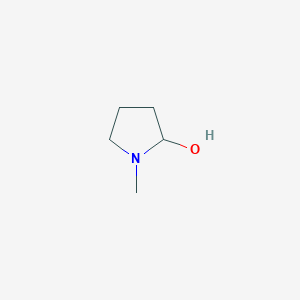

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-3-5(6)7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADJPWXPXLOPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276102 | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7225-08-3, 7225-03-8 | |

| Record name | 1-Methyl-2-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7225-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007225083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrrolidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1 Methylpyrrolidin 2 Ol and Its Stereoisomers

Regioselective Preparations of the Hydroxylated Pyrrolidine (B122466) Ring

The regioselective introduction of a hydroxyl group at the C2 position of the 1-methylpyrrolidine (B122478) ring is a fundamental challenge in the synthesis of 1-methylpyrrolidin-2-ol. Various strategies have been developed to achieve this, primarily through cyclization reactions and functional group interconversions.

Cyclization Reactions in this compound Synthesis

Cyclization reactions represent a powerful approach for constructing the pyrrolidine ring system with the desired hydroxylation pattern. One common strategy involves the reductive amination of γ-keto acids or their derivatives. For instance, the reaction of levulinic acid with methylamine, followed by reduction, can lead to the formation of 1-methyl-5-hydroxypyrrolidin-2-one, which can be further transformed into this compound. researchgate.net

Another notable cyclization method is the aminyl radical cyclization. This approach has been successfully employed in the synthesis of substituted pyrrolidines. For example, the treatment of an appropriate N-chloroamine with a radical initiator can induce a stereoselective cyclization to yield the desired pyrrolidine derivative. researchgate.net

The choice of starting materials and reaction conditions is critical in directing the regioselectivity of the cyclization. For example, the palladium-catalyzed cyclization of aminoalkenes can lead to the formation of 2-methylpyrrolidines. researchgate.net By carefully designing the substrate, it is possible to favor the formation of the desired hydroxylated pyrrolidine ring.

Functional Group Interconversions Leading to this compound Frameworks

Functional group interconversions (FGIs) provide an alternative and often complementary approach to access the this compound framework. ic.ac.uk This can involve the transformation of a pre-existing pyrrolidine ring or the modification of a precursor molecule prior to cyclization.

A common FGI is the reduction of a carbonyl group at the C2 position of a pyrrolidine ring. For example, 1-methyl-2-pyrrolidinone (B7775990) can be reduced to this compound using various reducing agents. A patented two-step reduction process describes the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate to 1-methyl-2-(2-hydroxyethyl)pyrrolidine, which contains the core structural features.

The conversion of other functional groups, such as halides or sulfonates, into a hydroxyl group via nucleophilic substitution is another viable strategy. ub.edu These transformations allow for the late-stage introduction of the hydroxyl group, offering flexibility in the synthetic design.

Enantioselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis and chiral pool approaches are the two primary strategies employed to achieve this goal.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions. For instance, the enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral ligands such as (S)-(+)-diphenyl(1-methylpyrrolidin-2-yl)methanol, can produce optically active secondary alcohols with high enantiomeric excess. oup.comrsc.org

Proline-catalyzed reactions have also proven effective in the asymmetric synthesis of related structures. A method for the asymmetric synthesis of syn/anti-1,3-amino alcohols utilizes a proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. nih.govacs.org This methodology has been applied to the synthesis of bioactive molecules containing the 1-methylpyrrolidin-2-yl moiety. nih.govacs.org

Furthermore, asymmetric autocatalysis, where the chiral product acts as a catalyst for its own formation, represents a fascinating approach to achieving high enantiomeric excess. researchgate.net

Chiral Pool Approaches Utilizing Natural Product Precursors

The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of chiral target molecules. tcichemicals.com Amino acids, such as proline, are particularly attractive precursors for the synthesis of chiral pyrrolidine derivatives. molaid.comresearchgate.netresearchgate.net

For example, (S)-proline can be converted to N-Cbz-(S)-proline, which can then be reduced to the corresponding alcohol. researchgate.net This chiral building block can be further elaborated to afford enantiomerically pure this compound and its derivatives. This strategy has been successfully used to synthesize various 2-substituted pyrrolidine and piperidine (B6355638) chiral bioactive natural products. molaid.comresearchgate.net

The key advantage of the chiral pool approach is that the stereochemistry of the final product is directly derived from the starting material, often obviating the need for a separate enantioselective step.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance economic viability. The synthesis of this compound is no exception, with efforts being made to develop more sustainable processes.

One approach involves the use of renewable feedstocks. Levulinic acid, a platform chemical derived from biomass, can be used as a starting material for the synthesis of N-substituted-5-methyl-2-pyrrolidones, which are precursors to this compound. researchgate.netfrontiersin.org

The use of environmentally benign solvents and catalysts is another key aspect of sustainable synthesis. A "green" synthesis of N-methylpyrrolidine has been reported using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. chemicalbook.com This process operates at a moderate temperature, further enhancing its sustainability profile. chemicalbook.com

Biocatalysis also offers a sustainable alternative to traditional chemical methods. wiley-vch.de Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. For example, biocatalytic reduction processes are being developed for the synthesis of chiral alcohols. wiley-vch.de

Elucidating the Chemical Reactivity and Transformational Pathways of 1 Methylpyrrolidin 2 Ol

Electrophilic and Nucleophilic Reactions of the Hydroxyl Moiety

The hydroxyl (-OH) group of 1-methylpyrrolidin-2-ol is a primary site for chemical reactions, capable of acting as both a nucleophile and an electrophile.

As a nucleophile , the oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it "electron-rich" and capable of donating an electron pair to an electrophile to form a new covalent bond. masterorganicchemistry.com Typical nucleophilic reactions involving the hydroxyl group include:

Esterification: In the presence of carboxylic acids or their derivatives (like acyl chlorides and anhydrides), the hydroxyl group can act as a nucleophile to form esters. msu.edu

Williamson Ether Synthesis: While less common for secondary alcohols due to competing elimination reactions, under specific conditions, the deprotonated hydroxyl group (alkoxide) can react with primary alkyl halides to form ethers. msu.edu

The hydroxyl group can be converted into a better leaving group to facilitate electrophilic reactions . libretexts.org By protonating the hydroxyl group in a strong acid, it becomes -OH2+, which can readily leave as a water molecule. libretexts.org This allows the carbon atom attached to the oxygen to become an electrophile, susceptible to attack by nucleophiles. libretexts.org However, a significant challenge in this approach is that many potent nucleophiles are deactivated in highly acidic environments. libretexts.org

Common reactions where the hydroxyl moiety is involved in electrophilic substitution include:

Reaction with Hydrogen Halides: Treatment with strong acids like HCl, HBr, and HI can lead to the substitution of the hydroxyl group with a halide atom. msu.edu For secondary alcohols like this compound, these reactions can proceed through both SN1 and SN2 mechanisms. msu.edulibretexts.org

Conversion to Sulfonate Esters: A more controlled way to make the hydroxyl group a good leaving group is by converting it into a sulfonate ester (e.g., tosylate or mesylate). This transformation allows for subsequent nucleophilic substitution reactions under milder conditions. msu.edu

Stereochemical Outcomes in this compound Transformations

The stereochemistry of reactions involving this compound is of significant interest, particularly when the starting material is a single enantiomer. The stereocenter at the carbon bearing the hydroxyl group can either be retained, inverted, or racemized depending on the reaction mechanism.

| Reaction Type | Mechanism | Stereochemical Outcome |

| Nucleophilic Substitution (SN2) | Bimolecular, one-step | Inversion of configuration |

| Nucleophilic Substitution (SN1) | Unimolecular, two-step (via carbocation) | Racemization |

| Intramolecular Substitution | Varies | Can lead to specific stereoisomers |

For instance, in SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. libretexts.org Conversely, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a mixture of enantiomers (racemization). libretexts.org

The synthesis of specific stereoisomers of substituted pyrrolidines often relies on stereoselective methods. For example, the oxidative cyclization of (S)-1-alkyl-4-(tosylamino)butyl phenyl selenides has been shown to produce (R)-N-tosyl-2-alkyl-pyrrolidines, demonstrating an inversion of stereochemistry during the intramolecular substitution. researchgate.net The chirality of the pyrrolidine (B122466) ring itself can also influence the stereochemical outcome at other reaction centers within the molecule. researchgate.net

Catalytic Activity and Ligand Behavior of this compound Derivatives

Derivatives of this compound, particularly those with additional functional groups, are valuable as chiral ligands and catalysts in asymmetric synthesis.

Role in Asymmetric Induction

Chiral pyrrolidine scaffolds are integral to many organocatalysts and ligands for enantioselective reactions. researchgate.net These catalysts create a chiral environment that favors the formation of one enantiomer of the product over the other. The effectiveness of these catalysts often depends on the steric and electronic properties of the substituents on the pyrrolidine ring.

For example, derivatives of proline, a close structural relative of this compound, are highly effective organocatalysts for transformations like the aldol (B89426) reaction. caltech.edu The mechanism often involves the formation of a chiral enamine intermediate, which then reacts stereoselectively. caltech.edu Similarly, this compound derivatives can be used to synthesize chiral ligands for metal catalysts, where the stereochemistry of the ligand dictates the enantioselectivity of the catalyzed reaction.

Metal-Catalyzed Processes Involving this compound Scaffolds

Pyrrolidine-containing ligands are widely used in metal-catalyzed reactions to control reactivity and selectivity. core.ac.uk These ligands can coordinate with a transition metal center, and the resulting complex can catalyze a variety of transformations.

Table of Metal-Catalyzed Reactions with Pyrrolidine-Based Ligands:

| Reaction Type | Metal Catalyst | Ligand Type | Application |

| Asymmetric Hydrogenation | Ruthenium, Iridium, Nickel | Chiral phosphine (B1218219) ligands | Synthesis of chiral alcohols and amines mdpi.com |

| Hydroamination | Rhodium, Copper | Phosphine ligands (e.g., DPEphos, DTBM-Segphos) | Synthesis of aliphatic amines acs.org |

| Diamination | Palladium | SPRIX ligands | Synthesis of cyclic ureas acs.orgunipr.it |

| Allylic Substitution | Palladium | PPh3 | C-N bond formation core.ac.uk |

In the context of this compound, its derivatives can be modified to act as ligands in such processes. For instance, the nitrogen atom and the oxygen of the hydroxyl group can act as a bidentate ligand, coordinating to a metal and influencing the stereochemical course of a reaction. The development of late transition metal planar chiral complexes has also become an area of interest for enantioselective catalysis. nih.gov

Reaction Mechanism Studies of this compound as an Intermediate

This compound and its derivatives often appear as intermediates in multi-step synthetic sequences. Understanding the mechanisms of the reactions they undergo is crucial for optimizing reaction conditions and achieving desired products.

For example, in the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid, a key step involves the reductive amination of the keto acid. researchgate.net This process can proceed through different pathways, one of which involves the formation of an intermediate that is subsequently hydrogenated and cyclized. researchgate.net While not directly this compound, the study of the formation of the pyrrolidone ring from a γ-amino alcohol intermediate provides mechanistic insights relevant to the cyclization and ring-opening reactions of similar structures.

The stability of the pyrrolidine ring, the nature of the substituents, and the reaction conditions all play a role in determining the reaction pathway and the final products.

Advanced Spectroscopic and Structural Characterization of 1 Methylpyrrolidin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-Methylpyrrolidin-2-ol, including the connectivity of atoms and the stereochemistry of the chiral center at the C2 position. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each nucleus.

In ¹H NMR, the protons on the pyrrolidine (B122466) ring typically appear as complex multiplets due to spin-spin coupling between adjacent, chemically non-equivalent protons. The proton at the C2 position, being adjacent to both the hydroxyl group and the nitrogen atom, would present a distinct chemical shift. The N-methyl group would appear as a singlet, while the hydroxyl proton's signal can be broad and its chemical shift variable depending on solvent and concentration.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The C2 carbon, bonded to both an oxygen and a nitrogen, would be significantly downfield. The chemical shifts of the ring carbons and the N-methyl carbon provide a complete carbon skeleton map.

For definitive stereochemical assignment, especially when dealing with diastereomeric mixtures that may arise during synthesis, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical. These experiments establish proton-proton and proton-carbon correlations, respectively. Furthermore, comparing experimental NMR data with values calculated using computational methods like Density Functional Theory (DFT) can help validate stereochemical assignments. While specific spectral data for the parent compound is not widely published, analysis of complex derivatives like (5R)-5-(2-((R)-1-(4-chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidin-2-ol demonstrates that the pyrrolidine ring protons exhibit complex overlapping signals, reinforcing the need for advanced 2D NMR for full assignment. rug.nlrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

¹H NMR| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| H at C2 | 3.5 - 4.0 | Multiplet (m) |

| H's at C3 | 1.7 - 2.1 | Multiplet (m) |

| H's at C4 | 1.6 - 2.0 | Multiplet (m) |

| H's at C5 | 2.2 - 2.8 | Multiplet (m) |

| N-CH₃ | 2.2 - 2.5 | Singlet (s) |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C2 | 85 - 95 |

| C3 | 30 - 40 |

| C4 | 20 - 30 |

| C5 | 50 - 60 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent feature in the IR spectrum is expected to be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ range. The C-O single bond stretch is expected around 1050-1150 cm⁻¹, while the C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak Raman scatterer, the C-H and C-C bond vibrations within the pyrrolidine ring skeleton would produce distinct signals. The combination of IR and Raman spectra allows for a more complete analysis of the molecule's vibrational framework.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C-N Stretch | IR, Raman | 1020 - 1250 | Medium |

| C-O Stretch | IR, Raman | 1050 - 1150 | Strong (IR) |

| CH₂ Bend | IR, Raman | 1430 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₅H₁₁NO), the calculated exact mass provides a benchmark for experimental verification. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. The high accuracy of HRMS can readily distinguish the compound's formula from other possibilities with the same nominal mass. rug.nlscielo.org.mx

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of radicals and the formation of stable iminium ions. The loss of the hydroxyl group (-OH) or a water molecule (H₂O) from the molecular ion are also expected fragmentation pathways.

Table 3: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0913 | Protonated Molecular Ion |

| [M]⁺˙ | C₅H₁₁NO⁺˙ | 101.0835 | Molecular Ion |

| [M-OH]⁺ | C₅H₁₀N⁺ | 84.0808 | Loss of hydroxyl radical |

| [M-H₂O]⁺˙ | C₅H₉N⁺˙ | 83.0730 | Loss of water |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light resulting from electronic transitions within a molecule. The utility of this technique for this compound is limited by the molecule's structure. It is a saturated heterocyclic compound, meaning it lacks conjugated π-systems or other traditional chromophores that absorb light in the visible (400-800 nm) or near-UV (200-400 nm) range. scielo.org.mx

The primary electronic transitions available are n→σ* (non-bonding to sigma-antibonding) transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions are high-energy and typically occur in the far-UV region, at wavelengths below 200 nm. Consequently, this compound is expected to be transparent above ~220 nm, making it a potentially suitable solvent for UV-Vis analysis of other compounds in that region. Any weak absorbance observed at higher wavelengths would likely be attributable to impurities. unibo.it

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org By diffracting X-rays off a single crystal of a compound, one can obtain a detailed map of electron density and thus infer atomic positions with very high precision.

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal data on:

Bond Lengths and Angles: Precise measurements of all covalent bonds (C-C, C-N, C-O, C-H, N-C) and the angles between them.

Ring Conformation: The exact puckering of the five-membered pyrrolidine ring, determining if it adopts an "envelope" or "twist" conformation.

Stereochemistry: Absolute confirmation of the stereochemistry at the C2 chiral center.

Intermolecular Interactions: A detailed map of hydrogen bonding (involving the hydroxyl group) and other van der Waals forces that dictate the crystal packing in the solid state.

While the crystal structure for a co-crystal involving the related compound 1-methylpyrrolidin-2-one has been reported, a search of common databases did not yield a publicly available crystal structure for this compound itself. acs.org Such an analysis would be invaluable for fully characterizing its solid-state properties.

Computational Chemistry and Theoretical Investigations of 1 Methylpyrrolidin 2 Ol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. rsdjournal.org Density Functional Theory (DFT) has become a popular and effective method within computational chemistry for investigating the electronic structure of molecules, balancing computational cost with accuracy. scispace.comarxiv.org DFT is grounded in the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. scispace.com This approach is valuable for predicting the ground-state structure and energy of molecules like 1-Methylpyrrolidin-2-ol. scispace.com

The electronic structure provides critical information about chemical reactivity. rsc.org Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to frontier molecular orbital theory. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate electron density maps and electrostatic potential (ESP) surfaces. The ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich sites, prone to electrophilic attack, while the hydrogen of the hydroxyl group would be an electron-poor site. These calculations allow for the prediction of how the molecule will interact with other reagents and can help in understanding reaction mechanisms. nih.gov While specific DFT studies on this compound are not widely published, the methodologies are well-established and routinely applied to similar organic molecules. researchgate.netwhiterose.ac.uk For instance, studies on the related compound N-methyl-2-pyrrolidone (NMP) utilize these techniques to investigate its properties and interactions. chemeo.comresearchgate.net

Conformational Analysis and Energy Landscapes

For this compound, conformational flexibility arises from two main sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation of the substituents (the N-methyl and C2-hydroxyl groups). The five-membered ring is not planar and typically adopts non-planar conformations, such as the "envelope" or "twist" forms, to relieve torsional strain. The relative orientation of the hydroxyl group and the methyl group with respect to the ring further diversifies the conformational possibilities.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations like DFT and coupled-cluster theory, can be used to explore the potential energy surface (PES) of the molecule. nih.gov The PES is a multidimensional surface that maps the potential energy of the molecule as a function of its geometric coordinates. yale.edu Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states connecting them. yale.edu By systematically calculating the energies of different conformations, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable and populated form) and the energy barriers between different conformers. yale.edu For example, the stability of a given conformer will be influenced by steric interactions and intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom.

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry is instrumental in modeling the dynamics of chemical reactions. whiterose.ac.uk By mapping the potential energy surface, it is possible to trace the most likely path a reaction will follow from reactants to products, known as the reaction pathway or reaction coordinate. This involves identifying all stable intermediates and, crucially, the transition states (TS) that represent the energy maxima along the pathway.

For this compound, one could model various potential reactions, such as its oxidation to 5-hydroxy-1-methylpyrrolidin-2-one (B29154) or its dehydration to form an enamine. The process involves:

Geometry Optimization: Calculating the lowest energy structures for the reactant(s), product(s), and any proposed intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects a reactant/intermediate to the next species in the pathway. This is a computationally intensive step.

Frequency Calculation: Confirming the nature of the stationary points. A stable species (reactant, product, intermediate) will have all real vibrational frequencies, whereas a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Studies on the conversion of levulinic acid to N-heterocycles have proposed reaction mechanisms involving related pyrrolidine structures, illustrating how these pathways can be computationally explored. frontiersin.org Similarly, the oxidation mechanism of N-methyl-2-pyrrolidone (NMP) has been elucidated through the study of intermediates, a process that relies on these computational techniques. researchgate.net

Intermolecular Interaction Studies Involving this compound

The way a molecule interacts with its neighbors—be they other molecules of the same type, solvent molecules, or reactants—is governed by intermolecular forces. For this compound, these interactions are particularly important due to its functional groups. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom and the carbonyl-like oxygen of the lactamol structure can act as hydrogen bond acceptors.

Computational chemistry allows for the detailed study of these interactions. By modeling a system of two or more molecules (a molecular cluster), one can calculate the geometry and energy of their interaction. This can reveal:

Hydrogen Bond Networks: The preferred orientation and strength of hydrogen bonds. For this compound in a protic solvent, this would involve interactions with solvent molecules. In a pure state, it would involve self-association.

Solvation Effects: How the molecule is stabilized by a solvent shell, which can be modeled either explicitly (by including individual solvent molecules) or implicitly (using a continuum solvent model).

Research on the closely related N-methyl-2-pyrrolidone (NMP) has involved extensive studies of its mixtures with other compounds, analyzing properties like excess molar volumes and heat capacities to understand the nature of intermolecular interactions. researchgate.netresearchgate.net These experimental studies are often interpreted using theoretical models, such as Graph theory, which considers the topology of the interacting molecules. researchgate.net Similar computational approaches can be applied to this compound to predict its behavior in solution and its interactions with other chemical species.

Table of Mentioned Compounds

Strategic Utilization of 1 Methylpyrrolidin 2 Ol in Advanced Organic Synthesis

Building Block for Complex N-Heterocyclic Scaffolds

1-Methylpyrrolidin-2-ol serves as a foundational component in the synthesis of more complex N-heterocyclic scaffolds. The inherent reactivity of its hydroxyl group allows for a variety of chemical transformations, enabling its incorporation into larger, polycyclic systems. The pyrrolidine (B122466) ring itself is a privileged scaffold in medicinal chemistry due to its three-dimensional character, which allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.govnih.gov

The synthesis of pyrrolidine derivatives can be achieved through various methods, including 1,3-dipolar cycloadditions and the functionalization of pre-existing pyrrolidine rings, such as those derived from proline. mdpi.comnih.gov The utilization of this compound provides a direct entry point to substituted pyrrolidines, which are key components in many biologically active compounds. The development of efficient methods for the N-heterocyclization of primary amines with diols has further expanded the toolkit for synthesizing a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Precursor for Chirality Introduction in Advanced Synthetic Pathways

The stereochemistry of a molecule is crucial for its biological activity. mdpi-res.com this compound, which possesses a stereogenic center at the C-2 position, is an excellent precursor for introducing chirality into synthetic molecules. This is often achieved through its use as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recycled.

The pyrrolidine scaffold is a key feature in some of the most successful chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). While not directly this compound, the principles of using a chiral pyrrolidine derivative to control stereoselectivity are the same. The hydroxyl group in this compound can be used to attach the molecule to a substrate, and the stereocenter on the pyrrolidine ring then directs the approach of reagents to the substrate, leading to the formation of one enantiomer over the other.

Palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane (TMM) with imines, utilizing novel phosphoramidite (B1245037) ligands, has proven to be an effective method for the enantioselective synthesis of pyrrolidines. organic-chemistry.org This highlights the importance of the pyrrolidine ring in developing stereoselective transformations.

Development of Novel Organocatalysts and Chiral Ligands

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, and pyrrolidine-based structures have been at the forefront of this field. nih.govresearchgate.net The chiral environment provided by substituted pyrrolidines makes them excellent scaffolds for the design of new organocatalysts. These catalysts can promote a wide range of chemical reactions with high enantioselectivity.

Derivatives of this compound can be modified to create bifunctional organocatalysts, where the amine and a modified hydroxyl group can act in concert to activate both the nucleophile and the electrophile in a reaction. For instance, new pyrrolidine-based organocatalysts have been synthesized from chiral imines and have shown effectiveness in the Michael addition of aldehydes to nitroolefins. nih.gov

Furthermore, the pyrrolidine framework is a key component in the design of chiral ligands for metal-catalyzed asymmetric reactions. beilstein-journals.orgbeilstein-archives.org The nitrogen atom and a functionalized hydroxyl group of a this compound derivative can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The development of new chiral ligands based on imidazolidin-4-one (B167674) derivatives, for example, has led to highly enantioselective catalysts for asymmetric Henry reactions. beilstein-journals.orgsemanticscholar.org

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Reaction | Enantioselectivity (ee) |

|---|---|---|

| Prolinamide-based | Asymmetric Aldol (B89426) Reaction | Good to excellent |

| Pyrrolidine with 1,3-dioxolan-4-yl moiety | Michael addition of aldehydes to nitroolefins | Up to 85% |

| 1-Acetyl-N-tosylpyrrolidine-2-carboxamide | α-aminophosphonate synthesis | 73-92% |

Applications in the Synthesis of Scaffolds for Biological Research

The pyrrolidine ring is a fundamental structural unit in a multitude of biologically active compounds, including many approved drugs. mdpi.comnih.gov This makes this compound a valuable starting material for the synthesis of novel scaffolds for biological research and drug discovery. The ability to introduce stereochemical complexity and functional group diversity around the pyrrolidine core allows for the creation of libraries of compounds that can be screened for biological activity. nih.govsemanticscholar.org

The structural rigidity and three-dimensional nature of the pyrrolidine scaffold are advantageous for binding to biological macromolecules. nih.gov By using this compound as a starting point, chemists can synthesize a variety of derivatives with different substitution patterns, leading to compounds with a range of biological activities, from anticancer and antibacterial to agents targeting the central nervous system. nih.gov

The synthesis of complex natural products and their analogues often relies on the use of versatile building blocks like this compound. For example, the enantioselective synthesis of pyrrolidine derivatives is a key step in the preparation of many alkaloids and other natural products with significant physiological effects. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Methylpyrrolidin-2-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically involves:

- Starting Materials : Pyrrolidine derivatives and methylating agents (e.g., methyl iodide).

- Reaction Conditions : Controlled temperatures (e.g., 80–100°C) under inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like NaH or K₂CO₃ may be used to facilitate alkylation .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the product .

- Yield Optimization : Adjusting stoichiometry and monitoring reaction progress via TLC or GC-MS.

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol protection .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and C-N (1200–1350 cm⁻¹) stretches .

- NMR : ¹H NMR for pyrrolidine ring protons (δ 1.5–3.0 ppm) and hydroxyl proton (δ 1.0–5.0 ppm, broad). ¹³C NMR confirms methyl group attachment (δ 40–50 ppm) .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) for purity assessment .

Advanced Research Questions

Q. How can conformational studies of this compound inform its reactivity in catalysis?

Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to analyze chair vs. boat conformations. NBO analysis reveals hyperconjugative interactions affecting ring stability .

- Hydrogen Bonding : IR and Raman spectroscopy detect intramolecular H-bonding between -OH and adjacent N, influencing solubility and nucleophilicity .

- Experimental Validation : Compare computational results with X-ray crystallography (if crystalline) or dynamic NMR to study ring puckering .

Q. How do researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

- Data Triangulation : Cross-reference acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., Ames test for mutagenicity). Note that IARC and ACGIH classifications may differ .

- Dose-Dependent Effects : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds.

- Mitigation Strategies : Use alternative solvents (e.g., DMF) in sensitive applications to reduce exposure risks .

Q. What strategies are employed to enhance enantiomeric purity in this compound derivatives?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BINOL) or enzymatic catalysis (lipases) for kinetic resolution .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to directly synthesize enantiopure derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.